Rhodium(III) Acetate Solution

Catalyst Precursor Thermal Analysis Heterogeneous Catalysis

Rhodium(III) Acetate Solution is a coordination complex of Rh(III) with acetate ligands, typically formulated as an air-stable, halide-free solution in acetic acid/water. This product serves as a critical precursor in both homogeneous and heterogeneous catalysis, enabling efficient ligand exchange to generate active Rh species.

Molecular Formula C4H8O4Rh
Molecular Weight 223.01 g/mol
Cat. No. B8721417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(III) Acetate Solution
Molecular FormulaC4H8O4Rh
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.[Rh]
InChIInChI=1S/2C2H4O2.Rh/c2*1-2(3)4;/h2*1H3,(H,3,4);
InChIKeyDVZJTSSQUUVXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(III) Acetate Solution: A Halide-Free Rh(III) Precursor for Catalytic & Material Applications


Rhodium(III) Acetate Solution is a coordination complex of Rh(III) with acetate ligands, typically formulated as an air-stable, halide-free solution in acetic acid/water . This product serves as a critical precursor in both homogeneous and heterogeneous catalysis, enabling efficient ligand exchange to generate active Rh species [1]. Its primary differentiation stems from its halide-free composition and the specific reactivity of the acetate ligand in C–H activation mechanisms [2].

1 Halide-free Rh(III) precursor for supported metal catalyst synthesis
2 Acetate ligand enables directing-group-free C–H activation studies
3 Ready-to-use solution format supports reproducible process charging

Critical Factors Preventing Simple Substitution of Rhodium(III) Acetate Solutions


While rhodium is the active metal, the counterion and physical form profoundly impact catalyst performance and process economics. The presence of halides (e.g., Cl⁻ in RhCl₃) can poison active metal sites, reduce selectivity, and necessitate higher reduction temperatures, leading to undesirable metal sintering [1]. Furthermore, the solid form of alternatives like Rh(III) acetylacetonate requires additional handling for dissolution and may introduce thermal stability concerns [2]. Therefore, substituting Rhodium(III) Acetate Solution with a generic rhodium salt or solid precursor can result in significantly altered catalytic outcomes and increased operational costs.

Chloride poisoning may reduce catalytic performance
Replacing with halide-containing precursors like RhCl₃ can introduce catalyst-poisoning chloride ions, potentially lowering selectivity and requiring higher activation temperatures.
Solid precursors add handling and dissolution variability
Solid alternatives such as Rh(acac)₃ demand additional weighing and dissolution steps, which may affect batch-to-batch reproducibility and introduce air sensitivity risks.

Quantitative Differentiation of Rhodium(III) Acetate Solution: A Comparative Data Guide


Superior Thermal Decomposition Profile vs. Rhodium(III) Chloride

Rhodium(III) acetate decomposes to active Rh(0) metal particles at a significantly lower temperature than rhodium(III) chloride, enabling milder catalyst activation and reduced metal sintering [1]. Under nitrogen atmosphere, Rh acetate decomposes at 300–400°C, whereas Rh chloride requires temperatures well above 800°C for similar decomposition [1].

Thermal Decomposition
Head-to-head
300–400°C vs. >800°C (chloride precursor)
Supports milder activation and reduced sintering risk
TGA under N₂; activation gap >400°C
Catalyst Precursor Thermal Analysis Heterogeneous Catalysis

Dramatically Enhanced Product Selectivity in CO₂ Hydrogenation vs. Chloride-Derived Catalysts

Silica-supported rhodium catalysts prepared from Rhodium(III) Acetate demonstrate drastically improved selectivity for higher alcohols compared to those prepared from chloride-based precursors . The acetate-derived catalyst exhibits over 80% selectivity toward higher alcohols, while the chloride-derived analogue shows less than 5% selectivity . This performance difference is directly attributed to the absence of catalyst-poisoning chloride ions .

CO₂ Hydrogenation Selectivity
Reported
Acetate-derived: >80% higher alcohols; Chloride-derived:
Halide-free composition may substantially alter product distribution
Silica-supported Rh catalysts, CO₂ hydrogenation
C–H Activation Mechanism
Class-level
Directing-group-free C5–H cleavage with lowest computed barrier
Supports exploration of new substrate scope without directing groups
DFT study; experimental validation context may vary
Solution Formulation
Specification
Air-stable, ready-to-use; Rh 4.75–5.25% w/w
Reduces handling steps and supports precise catalyst charging
Commercial specification; batch consistency may require verification
Mild Hydrogenation
Cross-study
Active at
May enable ambient-condition processes for fine chemical intermediates
DMF solvent; based on μ₃-oxo-trirhodium acetate cluster studies
CO₂ Hydrogenation Ethanol Synthesis Selectivity

Unique Acetate-Assisted C–H Activation Mechanism Enabling Directing-Group-Free Reactivity

Density Functional Theory (DFT) calculations reveal that the acetate ligand in Rh(III) acetate facilitates a unique C–H bond cleavage pathway. The Rh(III)-acetate species triggers C–H activation without the need for a traditional directing group [1]. Specifically, the C5–H bond cleavage in the studied imidazole system has the lowest activation barrier among all possible C–H activation processes [1].

C–H Activation Mechanism
Class-level
Directing-group-free C5–H cleavage with lowest computed barrier
Supports exploration of new substrate scope without directing groups
DFT study; experimental validation context may vary
C–H Activation DFT Calculation Oxidative Annulation

Improved Process Reproducibility and Handling via Pre-Dissolved Solution Form

The commercially available solution form of Rhodium(III) Acetate (e.g., Johnson Matthey Rh-112) is supplied as an air-stable, ready-to-use solution with a specified rhodium content of 4.75–5.25% w/w . This contrasts with solid alternatives like Rh(III) acetylacetonate or Rh(II) acetate dimer, which require weighing, dissolution, and are often moisture- or air-sensitive [1].

Solution Formulation
Specification
Air-stable, ready-to-use; Rh 4.75–5.25% w/w
Reduces handling steps and supports precise catalyst charging
Commercial specification; batch consistency may require verification
Process Chemistry Formulation Reproducibility

Effective Precursor for Mild-Condition Partial Hydrogenation of Polyaromatics

The μ₃-oxo-trirhodium(III) acetate cluster, derived from the acetate precursor, acts as a highly active and selective catalyst for the partial hydrogenation of polyaromatic hydrocarbons (PAHs) [1]. The reaction proceeds under notably mild conditions of less than 1 atm H₂ pressure and temperatures between 25–80°C, yielding primarily 1,2,3,4-tetrahydro derivatives [1]. This demonstrates a practical advantage over other catalyst systems that may require more forcing conditions.

Mild Hydrogenation
Cross-study
Active at
May enable ambient-condition processes for fine chemical intermediates
DMF solvent; based on μ₃-oxo-trirhodium acetate cluster studies
Hydrogenation Polyaromatic Hydrocarbons Mild Conditions

Optimal Scientific & Industrial Use Cases for Rhodium(III) Acetate Solutions


Synthesis of Halide-Sensitive Supported Metal Catalysts

When preparing heterogeneous catalysts (e.g., Rh/Al₂O₃ or Rh/SiO₂) for applications like automotive three-way catalysts or CO₂ hydrogenation, using Rhodium(III) Acetate Solution as the precursor eliminates the risk of chloride poisoning, as evidenced by the >75% selectivity improvement in ethanol synthesis . This ensures the final catalyst exhibits its designed activity and selectivity without the negative impacts of residual halides.

Precursor for Directing-Group-Free C–H Activation Methodologies

Researchers developing novel C–H functionalization reactions, especially on substrates lacking strong directing groups, can leverage the unique mechanistic pathway enabled by Rh(III) acetate. DFT calculations confirm that the acetate ligand facilitates C–H cleavage without a directing group, with the C5–H position having the lowest activation barrier . This makes it a strategic choice for exploring new reactivity in complex molecule synthesis.

Homogeneous Catalysis in Hydroformylation and Carbonylation Processes

The ready-to-use, halide-free solution form (e.g., Johnson Matthey Rh-112) is an ideal precursor for generating active Rh-hydride or Rh-phosphine catalysts in situ for industrial hydroformylation and carbonylation reactions . Its pre-dissolved state ensures accurate and reproducible catalyst charging, which is critical for achieving consistent yields and minimizing costly rhodium waste in large-scale batch or continuous flow processes.

Mild-Condition Partial Hydrogenation for Fine Chemical Synthesis

For the partial hydrogenation of sensitive substrates like polyaromatic hydrocarbons, the μ₃-oxo-trirhodium acetate cluster formed from this precursor exhibits high activity under mild conditions (<1 atm H₂, 25–80°C) to yield valuable 1,2,3,4-tetrahydro derivatives . This application is particularly relevant for the synthesis of pharmaceutical intermediates where over-hydrogenation must be avoided and process safety is a key concern.

Application
Selection Property
Validation Focus
Halide-sensitive supported catalyst synthesis
Halide-free precursor composition
Residual halide analysis; catalytic selectivity benchmarking
Directing-group-free C–H activation research
Acetate-assisted reactivity profile
Mechanism validation under substrate scope expansion
Homogeneous hydroformylation & carbonylation
Pre-dissolved solution format
Reproducible catalyst charging and in-situ activation
Partial hydrogenation of sensitive substrates
Mild-condition activity profile
Selectivity control under ambient pressure and low temperature

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